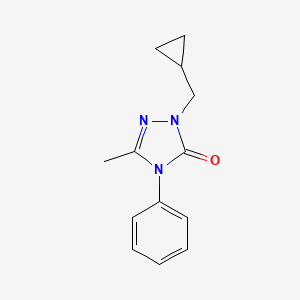
2-(2,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide
説明
The compound "2-(2,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide" is a hydrazinecarboxamide derivative, which is a class of compounds known for their potential biological activities. While the specific compound is not directly studied in the provided papers, similar compounds have been synthesized and evaluated for their biological properties, such as antimicrobial activity and enzyme inhibition.
Synthesis Analysis
The synthesis of related hydrazinecarboxamide derivatives involves the reaction of appropriate hydrazides with various acylating agents. For instance, in the synthesis of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, 4-(trifluoromethyl)benzohydrazide was used as a starting material . Similarly, N-(3-methylphenyl)-N'-(2,4-dichlorophenoxyacety)hydrazinecarboxamide was synthesized from N-(3-methylphenyl)-trichloroacetamides and 2,4-dichlorophenoxy acetyl hydrazine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of hydrazinecarboxamide derivatives is characterized by the presence of a hydrazinecarboxamide moiety, which can form extensive intramolecular hydrogen bonds, contributing to the stability of the molecule. For example, N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide derivatives exhibit intramolecular hydrogen bonds and, in the case of the 4-chloro derivative, dimeric pairs are formed through intermolecular N-H...O hydrogen bonds . These structural features are important for the biological activity of these compounds.
Chemical Reactions Analysis
The chemical reactivity of hydrazinecarboxamide derivatives typically involves interactions with biological targets such as enzymes. The compounds from the first paper were screened for their inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing moderate inhibition . These interactions are often mediated by the ability of the hydrazinecarboxamide moiety to form non-covalent bonds with active sites of enzymes, as suggested by molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazinecarboxamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of different substituents, such as alkyl chains or chloro groups, can significantly affect these properties. For example, the length of the alkyl chain was found to be a determinant for the potency of AChE and BuChE inhibition . Although the specific physical and chemical properties of "2-(2,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide" are not provided, similar compounds have been shown to avoid cytostatic properties on eukaryotic cell lines, indicating a degree of selectivity and potential for therapeutic use .
科学的研究の応用
Synthesis and Crystal Structure Analysis :
- A study by Xia Zou focused on the synthesis and crystal structure of a related compound, highlighting the significance of the structural arrangement in such compounds (Zou, 2001).
- Research by M. Tahir et al. examined a similar compound, emphasizing the importance of the orientation of various groups within these molecules and their potential interactions (Tahir, 2012).
Antibacterial and Antifungal Activities :
- Studies have been conducted on derivatives of this compound for their antibacterial and antifungal properties. For instance, Goswami et al. synthesized a series of related compounds and tested them against various bacteria, finding moderate to good antibacterial activity (Goswami, 1984).
- Dutta et al. reported the synthesis of new aroyl hydrazones and oxadiazoles derived from 2,4-dichlorobenzoylhydrazine, revealing some compounds with significant fungitoxic properties (Dutta, 1986).
Biological Activity Studies :
- The synthesis and biological activity of derivatives of 3-(3,4-dimethoxyphenyl)propanic acid, including hydrazides, were explored by Nováček et al. These studies are crucial in understanding the diverse biological activities of such compounds (Nováček, 1990).
Application in Electrochromic Materials :
- Liou and Chang developed new aromatic polyamides containing N,N,N‘,N‘-tetraphenyl-p-phenylenediamine moieties, derived from a process involving hydrazine. Such materials have potential applications in electrochromic devices (Liou, 2008).
特性
IUPAC Name |
1-[(2,4-dichlorobenzoyl)amino]-3-(3,4-dimethoxyphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4/c1-24-13-6-4-10(8-14(13)25-2)19-16(23)21-20-15(22)11-5-3-9(17)7-12(11)18/h3-8H,1-2H3,(H,20,22)(H2,19,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYYJNCWFYPUNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501144719 | |
| Record name | 2,4-Dichlorobenzoic acid 2-[[(3,4-dimethoxyphenyl)amino]carbonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorobenzoyl)-N-(3,4-dimethoxyphenyl)-1-hydrazinecarboxamide | |
CAS RN |
866019-62-7 | |
| Record name | 2,4-Dichlorobenzoic acid 2-[[(3,4-dimethoxyphenyl)amino]carbonyl]hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866019-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichlorobenzoic acid 2-[[(3,4-dimethoxyphenyl)amino]carbonyl]hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501144719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-[(2,5-Dichlorophenyl)sulfonyl]-7-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline](/img/structure/B3038399.png)
![(E)-N-[(2-Bromophenyl)methoxy]-1-[3-(1,3-dihydroisoindol-2-yl)phenyl]ethanimine](/img/structure/B3038402.png)
![3-[(3-Chloropropanoyl)amino]-3-(4-isopropylphenyl)propanoic acid](/img/structure/B3038404.png)
![2-(Cyclopentylsulfanyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3038407.png)
![3-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B3038408.png)
![2-amino-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B3038409.png)
![2-(4-Chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine](/img/structure/B3038411.png)
![3-chloro-N-[3-(1-hexynyl)phenyl]benzenecarboxamide](/img/structure/B3038412.png)
![5-(4-Cyclohexylphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B3038414.png)
![{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol](/img/structure/B3038415.png)
![3-chloro-N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-2,2-dimethylpropanamide](/img/structure/B3038416.png)
![4-(2,6-Dimethylpyrazolo[1,5-a]pyrimidin-5-yl)-2-fluorophenyl methyl ether](/img/structure/B3038417.png)